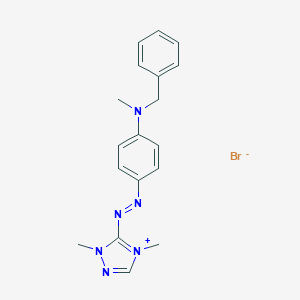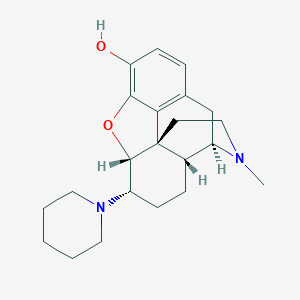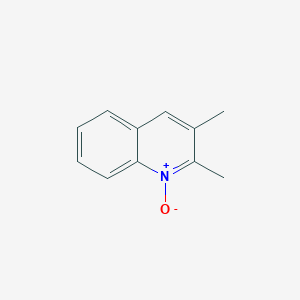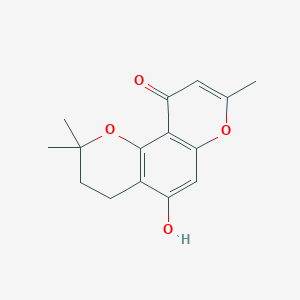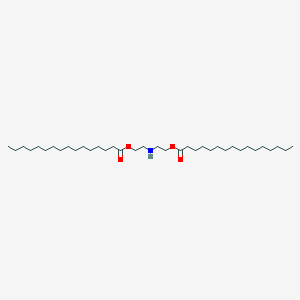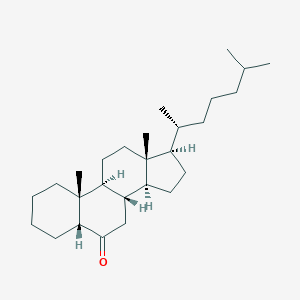
Coprostan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coprostan-6-one is a steroid compound that is commonly found in human feces. It is a member of the coprostanol family, which includes other steroid compounds such as coprostanol and cholestanol. Coprostan-6-one has been the subject of scientific research due to its potential applications in various fields such as medicine, biochemistry, and environmental science.
Wissenschaftliche Forschungsanwendungen
Coprostan-6-one has been studied for its potential applications in various fields. In medicine, it has been studied for its potential as a biomarker for certain diseases such as colorectal cancer. In biochemistry, it has been studied for its role in the gut microbiome and its potential as a target for drug development. In environmental science, it has been studied for its potential as an indicator of fecal pollution in water sources.
Wirkmechanismus
The mechanism of action of coprostan-6-one is not fully understood. However, it is believed to play a role in the gut microbiome and may have effects on the immune system and inflammation.
Biochemische Und Physiologische Effekte
Coprostan-6-one has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and may play a role in the gut microbiome. It has also been shown to have effects on the immune system and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Coprostan-6-one has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research. However, one limitation is that it is not well understood and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
For research include investigating its potential as a biomarker, studying its role in the gut microbiome, and further understanding its mechanism of action and effects on the immune system and inflammation.
Synthesemethoden
Coprostan-6-one can be synthesized through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to produce coprostan-6-one from precursor molecules. Microbial transformation, on the other hand, involves the use of microorganisms to convert precursor molecules into coprostan-6-one. Both methods have been used in scientific research to produce coprostan-6-one for various applications.
Eigenschaften
CAS-Nummer |
13713-79-6 |
|---|---|
Produktname |
Coprostan-6-one |
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
InChI-Schlüssel |
WSSZZUWWCXSGKJ-HVPCJGPWSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Synonyme |
Coprostan-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



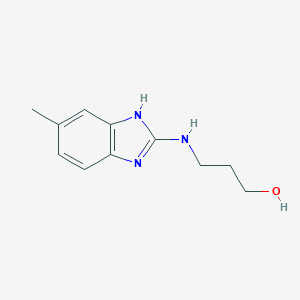
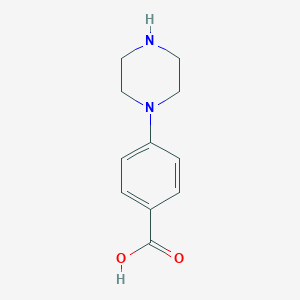
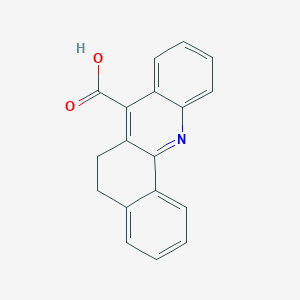
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
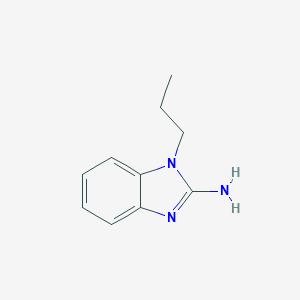
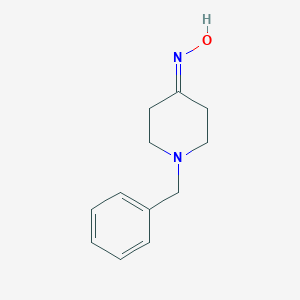
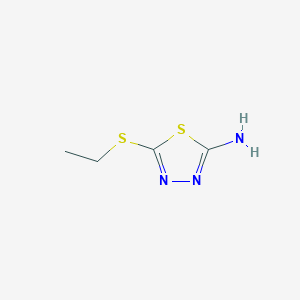
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
